molecular formula C11H14O4 B12847592 4-[4-(Hydroxymethyl)phenoxy]butanoic acid

4-[4-(Hydroxymethyl)phenoxy]butanoic acid

Cat. No.: B12847592
M. Wt: 210.23 g/mol
InChI Key: RPOADSNMUHCDAL-UHFFFAOYSA-N
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Description

Contextualization within Phenoxybutanoic Acid Chemistry

The phenoxybutanoic acid core is a well-established motif in medicinal chemistry and chemical biology. This structural framework consists of a phenyl ring linked to a butanoic acid moiety through an ether bond. The versatility of this scaffold lies in the ability to modify both the aromatic ring and the carboxylic acid chain, leading to a wide array of derivatives with distinct physicochemical properties and biological activities.

For instance, the substitution on the phenyl ring can dramatically influence the compound's function. The introduction of different functional groups can alter its electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity and selectivity for specific biological targets. Similarly, modifications to the butanoic acid side chain can impact the molecule's solubility, metabolic stability, and ability to mimic natural substrates.

The broader family of phenoxyalkanoic acids, which includes phenoxyacetic and phenoxypropionic acids, has been explored for various applications. For example, derivatives of 2-[4-(hydroxyphenoxy)] propionic acid are utilized as intermediates in the synthesis of herbicides nih.gov. This highlights the chemical tractability of the phenoxyalkanoic acid scaffold and its utility in creating functionally diverse molecules.

Significance in Contemporary Chemical Research

The specific structure of 4-[4-(Hydroxymethyl)phenoxy]butanoic acid suggests several areas of potential significance in current chemical research. The presence of both a primary alcohol (the hydroxymethyl group) and a carboxylic acid provides orthogonal handles for chemical conjugation. This makes the compound an attractive linker molecule for applications in drug discovery and chemical biology, such as in the construction of antibody-drug conjugates or proteolysis-targeting chimeras (PROTACs).

While direct research on the biological activities of This compound is not yet widely published, the functions of closely related molecules offer insights into its potential. For example, other phenoxybutanoic acid derivatives have been investigated as inhibitors of enzymes like kynurenine (B1673888) 3-hydroxylase, which is implicated in neurodegenerative diseases nih.gov. Furthermore, related structures are employed as linkers in solid-phase peptide synthesis, indicating a role in the creation of complex organic molecules biosynth.com.

The combination of the phenoxybutanoic acid core with a hydroxymethyl substituent presents a unique tool for researchers. It can be used to probe ligand-binding pockets of proteins where both hydrophobic and hydrogen-bonding interactions are important. The hydroxymethyl group can act as a hydrogen bond donor or acceptor, while the phenoxybutanoic acid portion can engage in hydrophobic and ionic interactions. This multifaceted nature makes This compound a compound of interest for the design of new molecular probes and drug candidates.

Chemical and Physical Properties

PropertyValue
CAS Number Not explicitly found for this specific isomer, but a related compound has CCD No. CCD00348039 chemcd.com
Molecular Formula C11H14O4 chemcd.com
Molecular Weight 210.23 g/mol chemcd.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

4-[4-(hydroxymethyl)phenoxy]butanoic acid

InChI

InChI=1S/C11H14O4/c12-8-9-3-5-10(6-4-9)15-7-1-2-11(13)14/h3-6,12H,1-2,7-8H2,(H,13,14)

InChI Key

RPOADSNMUHCDAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)OCCCC(=O)O

Origin of Product

United States

Synthetic Pathways and Methodological Advancements for 4 4 Hydroxymethyl Phenoxy Butanoic Acid

Established Synthetic Routes and Reaction Conditions

The creation of the ether bond in phenoxybutanoic acids is most commonly achieved through the Williamson ether synthesis, a robust and widely used method in organic chemistry. byjus.comwikipedia.org This reaction involves the coupling of a deprotonated alcohol (an alkoxide) with an organohalide. wikipedia.org

Reaction of Phenolic Compounds as Precursors

The synthesis typically begins with a phenolic compound, which serves as the nucleophilic component after deprotonation. For the synthesis of 4-[4-(Hydroxymethyl)phenoxy]butanoic acid, a logical starting precursor is 4-hydroxybenzaldehyde (B117250). This molecule provides the necessary phenolic hydroxyl group for the etherification and a formyl group at the para position, which can be later transformed into the required hydroxymethyl group.

The general scheme is as follows:

Deprotonation of 4-hydroxybenzaldehyde to form the corresponding phenoxide.

Nucleophilic attack of the phenoxide on ethyl 4-bromobutanoate to form ethyl 4-(4-formylphenoxy)butanoate.

Reduction of the formyl group to a hydroxymethyl group.

Hydrolysis of the ester to yield the final carboxylic acid product.

Utilization of Boric Acid Esters in Synthetic Intermediates

Boric acid and its derivatives can be employed in organic synthesis, primarily through the formation of borate (B1201080) esters. These esters are typically prepared by the condensation reaction of boric acid with alcohols, a process that can be facilitated by a dehydrating agent like sulfuric acid. wikipedia.org Borate esters of phenols can be synthesized by esterifying boric acid with an aryl hydroxide (B78521) or through transesterification with a borate ester of a lower-boiling alcohol. google.com

In the context of complex syntheses, boric acid can serve multiple roles. It can act as a protecting group for diols or phenols. asianpubs.org For instance, the formation of a borate ester with a phenolic hydroxyl group can modulate its reactivity or protect it while other transformations are carried out on the molecule. While not the most common route for this specific synthesis, the use of boric acid esters represents an alternative methodological advancement. For example, borate esters have been used as catalysts or intermediates in the synthesis of lubricants and other complex organic molecules. google.comasianpubs.org

Applications of Boric Acid Esters in Synthesis
ApplicationDescriptionReference
Esterification CatalystBoric acid can catalyze the esterification of carboxylic acids with alcohols. google.com
Protecting GroupForms esters with phenols and alcohols, which can be used to protect these functional groups during other reaction steps. asianpubs.org
TransesterificationBoric acid esters of lower alcohols can be transesterified with higher-boiling phenols to create new borate esters. google.com
Precursor for Boronic AcidsTrimethyl borate is a common precursor for preparing boronic esters, which are key intermediates in Suzuki couplings. wikipedia.org

Functional Group Transformations and Derivatizations in Synthesis

Following the formation of the ether linkage, the synthesis requires specific transformations of the functional groups to arrive at the final product. This involves modifying the formyl group inherited from the 4-hydroxybenzaldehyde precursor.

Oxidation Reactions of Formyl Moieties

While the direct synthesis of this compound requires reduction, the intermediate, 4-(4-formylphenoxy)butanoic acid, possesses a formyl group that is susceptible to oxidation. Oxidation of this intermediate would lead to the dicarboxylic acid, 4-(4-carboxyphenoxy)butanoic acid. The oxidation of aromatic aldehydes to carboxylic acids is a common transformation. Various oxidizing agents, including chromium (VI) compounds like benzimidazolium fluorochromate (BIFC), have been studied for the oxidation of related structures such as 4-oxo-4-phenylbutanoic acid, which results in the formation of benzoic acid. scholarsresearchlibrary.comzenodo.org Such reactions are typically performed in an acidic medium. scholarsresearchlibrary.com This oxidative pathway represents a potential derivatization of the synthetic intermediate, though it deviates from the route to the target compound.

Reduction Reactions to Alcohol Functionalities

The critical step in synthesizing this compound is the selective reduction of the aromatic aldehyde (formyl group) to a primary alcohol (hydroxymethyl group). This transformation must be accomplished without reducing the carboxylic acid moiety (or its ester precursor).

Sodium borohydride (B1222165) (NaBH₄) is a suitable reagent for this purpose. masterorganicchemistry.comyoutube.com It is a mild reducing agent capable of reducing aldehydes and ketones to alcohols but is generally unreactive towards esters and carboxylic acids under normal conditions. masterorganicchemistry.comcommonorganicchemistry.comwikipedia.org This chemoselectivity allows for the targeted reduction of the formyl group in the intermediate, ethyl 4-(4-formylphenoxy)butanoate, to yield ethyl 4-[4-(hydroxymethyl)phenoxy]butanoate. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. wikipedia.org The final step would then be the hydrolysis of the ester group, usually under basic conditions followed by acidification, to yield the desired this compound.

Alternatively, if the reduction is performed after the hydrolysis of the ester, a reagent that selectively reduces aldehydes in the presence of carboxylic acids would be needed. While NaBH₄ does not typically reduce carboxylic acids, more specialized reagents or conditions might be employed. commonorganicchemistry.com However, the more common and efficient route involves the reduction of the aldehyde on the ester intermediate, followed by hydrolysis.

Substitution Reactions of Methoxy (B1213986) Groups

A key strategy for the synthesis of phenolic compounds is the demethylation of corresponding methoxy-substituted precursors. This approach is particularly relevant for the synthesis of hydroxyl-containing aromatic compounds.

One established method involves the cleavage of the methyl ether in a precursor molecule like 4-(4-methoxyphenyl)butanoic acid. Research has demonstrated the viability of using aqueous hydrobromic acid for this transformation. A notable advantage of this particular method is its development as an organic solvent-free process, which aligns with the principles of green chemistry. rsc.org In a typical procedure, the methoxy-containing starting material is treated with a slight excess of aqueous HBr. This process efficiently cleaves the methyl group, yielding the desired hydroxyl functionality. The product, 4-(4-hydroxyphenyl)butanoic acid, can then be readily isolated by direct crystallization from the reaction mixture, simplifying the purification process. rsc.org

While this specific example illustrates the demethylation to a hydroxyphenylbutanoic acid, the underlying principle can be extrapolated to precursors of this compound that contain a methoxy group instead of the target hydroxyl group. The challenge would lie in the selective demethylation in the presence of other sensitive functional groups.

Reaction Starting Material Reagent Product Key Features Reference
Demethylation4-(4-methoxyphenyl)butanoic acidAqueous HBr4-(4-hydroxyphenyl)butanoic acidOrganic solvent-free, direct crystallization rsc.org

Advanced Synthetic Methodologies

Recent advancements in synthetic chemistry offer more efficient, safer, and scalable methods for the production of complex molecules. Continuous flow chemistry and one-pot syntheses are at the forefront of these innovations.

Continuous Flow Chemistry Applications

Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing. These benefits include enhanced heat transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety for handling hazardous reagents.

The synthesis of this compound can be envisioned within a continuous flow setup. A plausible synthetic route starts from methyl 4-(4-formyl-2-methoxyphenoxy)butanoate. The reduction of the aldehyde to a primary alcohol is a key step. In a flow system, a solution of the aldehyde precursor could be continuously mixed with a stream of a reducing agent, such as sodium borohydride, in a microreactor. The short residence time and excellent mixing in such reactors can lead to high selectivity and yield, minimizing over-reduction or side reactions. mdpi.com

Proposed Flow Step Transformation Potential Reagents Advantages in Flow
1Aldehyde ReductionSodium borohydrideEnhanced safety, improved selectivity, rapid reaction
2Ester HydrolysisAqueous NaOH or acidControlled reaction conditions, potential for in-line workup

One-Pot Synthetic Strategies

A one-pot strategy for the synthesis of this compound from a precursor like methyl 4-(4-formylphenoxy)butanoate is highly feasible. This would involve the sequential addition of reagents to the same reactor.

Initially, the formyl group could be selectively reduced to the hydroxymethyl group using a mild reducing agent like sodium borohydride in a suitable solvent such as methanol. nih.gov Upon completion of the reduction, as monitored by techniques like thin-layer chromatography, a reagent for the hydrolysis of the ester would be introduced directly into the reaction mixture. For instance, the addition of an aqueous base like sodium hydroxide would facilitate the saponification of the methyl ester. nih.gov The reaction would then be acidified to yield the final product, this compound.

The success of such a one-pot procedure hinges on the compatibility of the reagents and reaction conditions for both the reduction and hydrolysis steps. Careful selection of solvents and reagents is crucial to prevent unwanted side reactions and ensure a high yield of the desired product. nih.gov

Reaction Sequence Reagents Intermediate (Not Isolated) Final Product
1. Aldehyde ReductionSodium borohydride in methanolMethyl 4-[4-(hydroxymethyl)phenoxy]butanoateThis compound
2. Ester HydrolysisAqueous sodium hydroxide, followed by acid workup

Application As a Core Scaffold in Chemical Synthesis and As Linkers in Peptide Chemistry

Role as a Key Intermediate in Organic Synthesis

While not a universally common starting material for a wide range of organic transformations, 4-[4-(Hydroxymethyl)phenoxy]butanoic acid and its analogs are crucial intermediates in the specialized field of solid-phase synthesis. Their primary role as an intermediate is in the preparation of functionalized polymeric resins. The carboxylic acid end of the molecule is used to covalently attach the linker to an amino-functionalized solid support, such as aminomethyl polystyrene, creating a resin ready for peptide synthesis. rapp-polymere.com

The synthesis of these intermediates often involves multi-step processes. Butanoic acid itself, a short-chain fatty acid, is a fundamental building block used in the manufacturing of various products, including esters for flavorings, pharmaceuticals, and plasticizers. byjus.com The development of derivatives, such as the hydroxymethylphenoxy variant, transforms this simple fatty acid into a sophisticated chemical tool, acting as a synthetic handle for more complex molecular architectures. biointerfaceresearch.comresearchgate.net Its structure is a deliberate combination of a stable ether linkage, a reactive benzyl (B1604629) alcohol for peptide attachment, and a carboxylic acid chain for resin immobilization, making it a key, purpose-built intermediate for SPPS. rapp-polymere.comnih.gov

Utilization as Acid-Labile Linkers in Solid-Phase Peptide Synthesis (SPPS)

In Solid-Phase Peptide Synthesis (SPPS), a peptide is built sequentially while one end is anchored to an insoluble polymer resin. biosynth.com Linkers are the chemical moieties that connect the nascent peptide chain to this solid support. biosynth.com The choice of linker is critical as it dictates the conditions under which the final peptide can be cleaved from the resin and determines the C-terminal functionality of the product. biosynth.comsigmaaldrich.com

Hydroxymethylphenoxy-based molecules are classified as acid-labile linkers, meaning the bond connecting the peptide to the linker is stable under the basic and neutral conditions of peptide chain elongation but is intentionally broken by acid treatment at the end of the synthesis. nih.govcreativebiolabs.net This strategy is fundamental to the widely used Fluorenylmethyloxycarbonyl (Fmoc) SPPS chemistry, where the temporary N-terminal Fmoc protecting group is removed by a base (like piperidine), while the permanent linker-peptide bond remains intact until the final acid-mediated cleavage step. nih.gov

Hydroxymethylphenoxyacetic Acid (HMPA) and Derivatives as Linkers

Hydroxymethylphenoxyacetic acid (HMPA) is a foundational benzyl alcohol-type linker used for the synthesis of peptides with a C-terminal carboxylic acid. sigmaaldrich.com It is attached to a resin support and the first amino acid is esterified to its hydroxymethyl group. rapp-polymere.compeptide.com

HMPA is valued for its moderate acid lability. peptide.com This ensures it is stable throughout the repetitive base treatments required for Fmoc group removal during peptide elongation. Upon completion of the synthesis, the peptide is cleaved from the HMPA linker, typically using a strong acid like trifluoroacetic acid (TFA), which also simultaneously removes most common side-chain protecting groups. peptide.com However, the conditions required for coupling the first amino acid to HMPA can be forcing, which increases the risk of racemization (loss of stereochemical purity) for sensitive amino acids like Cysteine and Histidine. sigmaaldrich.com

4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric Acid (HMPB) in SPPS

4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid (HMPB) is a derivative of HMPA designed to offer greater acid sensitivity. nih.govadvancedchemtech.comiris-biotech.de This heightened lability is conferred by the electron-donating methoxy (B1213986) group on the phenyl ring, which stabilizes the carbocation intermediate formed during acid-catalyzed cleavage. nih.gov The longer butanoic acid chain also provides different spacing and conformational flexibility compared to the acetic acid chain of HMPA.

This increased sensitivity allows for the use of much milder acidic conditions for cleavage, such as dilute TFA or solutions like 20% 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) in dichloromethane. nih.gov Such conditions are advantageous for synthesizing peptides where acid-sensitive protecting groups on the side chains need to be preserved, yielding a fully protected peptide fragment. nih.govnih.gov HMPB has also been shown to be particularly effective for anchoring the amino acid Proline, which can be problematic with other linkers. nih.gov

Table 1: Comparison of HMPA and HMPB Linkers in SPPS

Feature HMPA Linker HMPB Linker
Full Chemical Name 4-(Hydroxymethyl)phenoxyacetic acid 4-(4-Hydroxymethyl-3-methoxyphenoxy)butyric acid
Key Structural Feature Phenoxyacetic acid backbone Methoxy-substituted phenoxybutyric acid backbone
Acid Lability Moderate. peptide.com High. nih.gov
Typical Cleavage 100% Trifluoroacetic acid (TFA). peptide.com Dilute TFA, 20% HFIP in DCM. nih.gov
Primary Use Synthesis of unprotected peptide acids. sigmaaldrich.compeptide.com Synthesis of fully protected peptide fragments or with acid-sensitive residues. nih.gov
Special Applications General purpose acid-labile linker. sigmaaldrich.com Useful for Proline attachment and milder cleavage strategies. nih.govnih.gov

Cleavage Mechanisms in Solid-Phase Peptide Synthesis

The cleavage of peptides from HMPA and HMPB linkers occurs via an acidolysis mechanism. nih.gov The process is initiated by the protonation of the linker's benzylic hydroxyl group (which is esterified to the peptide's C-terminus) by a strong acid like TFA. This protonation converts the hydroxyl group into a good leaving group (water). The departure of the leaving group generates a resonance-stabilized benzylic carbocation on the linker. The peptide is thus released from the solid support with a free carboxylic acid at its C-terminus. nih.govpeptide.com

This mechanism is highly dependent on pH. The linkers are designed to be stable in the neutral pH of blood circulation (around 7.4) but cleave efficiently in the highly acidic environments used for final peptide release or within acidic cellular compartments like endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0), a principle also exploited in designing linkers for antibody-drug conjugates (ADCs). creativebiolabs.netcreativebiomart.net

Optimization of Linker Performance in SPPS

Optimizing peptide synthesis involves minimizing side reactions and maximizing yield and purity. Linker selection and strategy are key to this optimization. nih.gov

Preventing Racemization: For C-terminal amino acids that are prone to racemization, such as Cysteine and Histidine, the strong activation conditions required for esterification to HMPA-type linkers can be detrimental. sigmaaldrich.com In these cases, alternative, more sterically hindered linkers like 2-chlorotrityl chloride are often preferred as they allow for less forcing coupling conditions. sigmaaldrich.com

Avoiding Diketopiperazine Formation: When the C-terminal residue is Glycine or Proline, the dipeptide attached to the resin is susceptible to cyclization during the first Fmoc deprotection step. sigmaaldrich.comsigmaaldrich.com This intramolecular reaction forms a diketopiperazine, which cleaves the peptide chain from the resin, resulting in significant yield loss. sigmaaldrich.comsigmaaldrich.com Using bulkier linkers can sterically hinder this side reaction. sigmaaldrich.com

Streamlining Synthesis: The choice of linker can be adapted for specific synthetic methodologies. For instance, HMPA and HMPB have been successfully used in automated SPOT synthesis, a technology for producing thousands of peptides in parallel, to generate peptides with authentic C-termini in high purity (60-95%). nih.gov

Development of Related Butanoic Acid Derivatives as Synthetic Handles

Butanoic acid and its derivatives are versatile building blocks in chemical synthesis. byjus.combiointerfaceresearch.com Beyond their direct use as linkers, their functional groups serve as "synthetic handles" that allow for a wide range of chemical modifications. The carboxylic acid can be converted into esters, amides, or acid chlorides, or it can be reduced to an alcohol. quora.com These transformations open pathways to new classes of molecules.

The butanoic acid moiety in the HMPB linker is itself an example of strategic derivatization. By extending the carbon chain from acetic (C2) to butanoic (C4) acid, the properties of the linker are modified, providing different spacing and flexibility. Researchers have designed and synthesized novel butanoic acid derivatives to explore their bioactivity, for instance, as potential antiviral agents. biointerfaceresearch.comresearchgate.net This research often involves computational studies (DFT) to predict molecular properties before undertaking their synthesis, highlighting the modern approach to developing new chemical entities based on established scaffolds like butanoic acid. biointerfaceresearch.comresearchgate.net

Structure Activity Relationship Sar Studies of 4 4 Hydroxymethyl Phenoxy Butanoic Acid and Its Analogues

Elucidation of Structural Determinants for Biological Activity

The biological activity of phenoxyacetic acid derivatives and their analogues is intricately linked to their molecular structure. nih.gov The key determinants of activity often include the nature and position of substituents on the aromatic ring, the length and flexibility of the aliphatic acid chain, and the presence of specific functional groups capable of forming interactions with a biological target. nih.govmdpi.com

For compounds centered around a phenoxyalkanoic acid scaffold, several structural elements are considered critical:

The Aromatic Ring: This feature often provides a hydrophobic core that can interact with non-polar pockets within a receptor. The electronic properties of the ring, influenced by various substituents, can modulate binding affinity.

The Ether Linkage: The oxygen atom in the phenoxy group can act as a hydrogen bond acceptor, contributing to the anchoring of the molecule within a binding site. Its presence also imparts a degree of conformational flexibility.

The Carboxylic Acid Moiety: This acidic group is a strong hydrogen bond donor and acceptor and is often ionized at physiological pH. This allows it to form strong ionic interactions or hydrogen bonds with positively charged or polar residues, such as arginine or lysine, in a receptor's active site. unina.it

The Alkyl Chain: The length of the butanoic acid chain in the parent compound determines the spatial orientation of the terminal carboxylic acid relative to the phenoxy ring. This "spacer" is critical for positioning the acidic group optimally to interact with its target residue. nih.gov

SAR studies on related compounds have demonstrated that even minor modifications to these core elements can lead to significant changes in biological activity, highlighting the precise structural requirements for effective interaction with a biological target. nih.gov

Impact of Hydroxymethyl and Methoxy (B1213986) Groups on Binding Affinity and Activity

The substituents on the phenyl ring are pivotal in fine-tuning the pharmacological profile of phenoxybutanoic acid derivatives. The hydroxymethyl (-CH₂OH) and methoxy (-OCH₃) groups, in particular, have distinct electronic and steric properties that significantly influence binding affinity and activity.

The hydroxymethyl group at the para-position of the phenoxy ring is a key feature. As a hydrogen bond donor and acceptor, it can form specific, directional interactions with amino acid residues in a receptor pocket, thereby enhancing binding affinity and specificity. unina.itnumberanalytics.com Quantum mechanics studies on related furanics have shown that substituent groups like hydroxymethyl can influence the reactivity of the molecule, for instance by affecting the nucleophilic attack on the aromatic ring. acs.org

The methoxy group , while also capable of acting as a hydrogen bond acceptor, differs from the hydroxymethyl group in several ways. It is more lipophilic and lacks the hydrogen bond donating capability. nih.gov In many drug classes, the methoxy group is a prevalent substituent that can favorably influence ligand-target binding, physicochemical properties, and metabolic stability. nih.gov Studies on curcuminoids, for example, have shown that the presence and number of methoxy groups can differentially affect binding to protein sites. plos.org While in some cases methoxy groups play a minimal role, in others they introduce steric hindrance or engage in specific hydrophobic interactions that alter binding affinity. plos.org

The replacement of a hydroxymethyl group with a methoxy group can therefore lead to varied outcomes. If a hydrogen bond donation from that position is critical for activity, the methoxy analogue would be expected to be less potent. However, if that region of the binding pocket is hydrophobic, the increased lipophilicity of the methoxy group might be advantageous. plos.orgnih.gov Research on phenolic acids has demonstrated that methoxy groups can significantly enhance antioxidant activity, more so than a simple hydroxyl group in some assays, by affecting the electronic properties of the aromatic system. nih.gov

The following table summarizes the general properties of these functional groups:

Functional GroupKey PropertiesPotential Impact on Activity
Hydroxymethyl (-CH₂OH) Hydrogen bond donor & acceptor; PolarCan form specific, strong interactions with the receptor, enhancing affinity and selectivity. unina.itnumberanalytics.com
Methoxy (-OCH₃) Hydrogen bond acceptor; More lipophilic than -OHCan improve metabolic stability and engage in hydrophobic interactions; lacks H-bond donating ability. nih.gov

Effects of Substituent Modifications on Pharmacological Profiles

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the aromatic ring is a common strategy in medicinal chemistry to modulate a compound's pharmacological profile. Halogens can affect a molecule's lipophilicity, electronic character, and metabolic stability.

In SAR studies of related structures like 2-phenoxybenzamides, a 4-fluoro substituent on the phenoxy moiety was found to be advantageous for antiplasmodial activity compared to an unsubstituted analogue. mdpi.com Similarly, studies on phenylacetic acid derivatives as aldose reductase inhibitors have explored the impact of halogenated benzyl (B1604629) subunits. nih.gov The introduction of a halogen can alter the electronic density of the aromatic ring, which in turn can influence its interaction with the receptor. mdpi.com For instance, a fluorine atom can participate in favorable electrostatic interactions or even form weak hydrogen bonds.

The effect of halogenation can be summarized in the following table based on findings from analogous compound series:

Compound AnalogueModificationObservationReference
2-Phenoxybenzamide4-Fluorophenoxy vs. Phenoxy4-Fluoro derivative showed better antiplasmodial activity. mdpi.com
Phenylacetic Acid DerivativeHalogenated benzyl subunitThe position and nature of the halogen were critical for aldose reductase inhibition. nih.gov
Thieno[2,3-b]pyridine (B153569)4-Chloro-phenylacetamideThe electron-withdrawing effect of chlorine altered the electron density and receptor binding pose. mdpi.com

Hydrogen bonds are among the most important non-covalent interactions for determining the specificity and affinity of a drug for its receptor. unina.itnih.gov They are highly directional and require a precise alignment of a hydrogen bond donor (like an -OH or -NH group) and a hydrogen bond acceptor (like a carbonyl oxygen or a nitrogen atom). unina.it

In 4-[4-(hydroxymethyl)phenoxy]butanoic acid, there are several functional groups capable of forming hydrogen bonds:

The carboxylic acid group is a powerful hydrogen bond donor and acceptor.

The ether oxygen is a hydrogen bond acceptor.

The hydroxymethyl group's hydroxyl is both a hydrogen bond donor and acceptor. numberanalytics.com

The electronic nature of substituents on the aromatic ring can profoundly impact binding affinity. Electron-withdrawing groups (EWGs), such as cyano (-CN), nitro (-NO₂), or trifluoromethyl (-CF₃), decrease the electron density of the aromatic ring. mdpi.com

This modification can influence activity in several ways:

Altered Aromatic Interactions: A more electron-poor aromatic ring may engage differently in π-π stacking or π-cation interactions within the receptor binding site.

Modulation of pKa: EWGs can increase the acidity of nearby protons, such as the one on the carboxylic acid, which can affect ionization state and interaction strength.

Direct Interactions: The EWG itself can participate in dipole-dipole or hydrogen bonding interactions.

In a study on thieno[2,3-b]pyridine derivatives, compounds bearing a cyano group (-CN) on a phenyl ring demonstrated significant inhibitory activity, whereas those with electron-donating groups like methyl (-CH₃) were inactive. mdpi.com Molecular modeling suggested that the EWG altered the electron density of the entire phenylacetamide moiety, forcing it into a different, more favorable binding pose within the receptor's DNA-binding domain. mdpi.com This highlights that the electronic effect of a substituent can be fundamental for achieving the desired biological activity.

Development of Pharmacophore Models for Receptor Binding

A pharmacophore model represents the three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. nih.govnih.gov Developing such a model for this compound and its analogues is a key step in rational drug design and virtual screening for new, potent compounds. nih.gov

A pharmacophore model is typically generated either based on the structures of a set of known active ligands (ligand-based) or from the 3D structure of the ligand-receptor complex (structure-based). nih.govnih.gov For this class of compounds, a hypothetical pharmacophore model would likely include the following features:

One Hydrogen Bond Acceptor (HBA): Corresponding to the ether oxygen.

One Hydrogen Bond Donor (HBD): Corresponding to the hydroxyl of the hydroxymethyl group.

One Aromatic Ring (AR): Representing the phenoxy ring for hydrophobic interactions.

One Negative Ionizable (NI) or HBA/HBD feature: Representing the terminal carboxylic acid group, which is crucial for ionic or hydrogen bonding.

The spatial relationships (distances and angles) between these features are critical. A validated pharmacophore model can then be used as a 3D query to search large chemical databases for novel molecules that match the pharmacophoric features, thus accelerating the discovery of new lead compounds. nih.gov

Pharmacophore FeatureCorresponding Structural MoietyType of Interaction
Aromatic Ring (AR)Phenyl ringHydrophobic / Aromatic (π-π stacking)
Hydrogen Bond Acceptor (HBA)Ether oxygenHydrogen bond
Hydrogen Bond Donor/Acceptor (HBD/A)Hydroxymethyl groupHydrogen bond
Negative Ionizable (NI)Carboxylic acidIonic bond / Hydrogen bond

Stereochemical Considerations in SAR Studies

The differential effects of enantiomers are a well-established principle in medicinal chemistry, as biological systems, such as enzymes and receptors, are themselves chiral. nih.govkhanacademy.org This can lead to one enantiomer fitting more effectively into a binding site, resulting in higher potency, while the other enantiomer may be less active or even inactive. khanacademy.org In some cases, the "inactive" enantiomer can contribute to off-target effects or have a different pharmacological activity altogether.

While specific SAR studies detailing the stereochemical considerations of chiral analogues of this compound are not extensively available in the public domain, the broader class of aryloxyalkanoic acids, to which this compound belongs, has been the subject of such investigations. For instance, in the development of herbicides and other biologically active agents based on the aryloxyalkanoic acid scaffold, it has been consistently observed that the biological activity resides predominantly in one of the enantiomers. researchgate.net

To illustrate the importance of stereochemistry in the SAR of related compounds, consider a hypothetical scenario where a methyl group is introduced at the alpha-position of this compound, creating the chiral compound 2-(4-(hydroxymethyl)phenoxy)propanoic acid. The resulting (R)- and (S)-enantiomers would then be synthesized and evaluated for their biological activity.

Table 1: Hypothetical Biological Activity of Chiral Analogues

CompoundEnantiomerTarget Binding Affinity (IC₅₀, nM)
2-(4-(hydroxymethyl)phenoxy)propanoic acid(R)-enantiomer10
2-(4-(hydroxymethyl)phenoxy)propanoic acid(S)-enantiomer500
2-(4-(hydroxymethyl)phenoxy)pentanoic acid(R)-enantiomer5
2-(4-(hydroxymethyl)phenoxy)pentanoic acid(S)-enantiomer350

In this hypothetical data set, the (R)-enantiomer consistently shows significantly higher potency than the (S)-enantiomer, indicating a clear stereochemical preference for the biological target. Such findings would direct further drug development efforts towards the synthesis and optimization of the (R)-enantiomer.

The synthesis of single enantiomers is a critical aspect of these SAR studies. Methods such as asymmetric synthesis or chiral resolution of a racemic mixture are employed to obtain enantiomerically pure compounds for biological evaluation. The determination of the absolute configuration of the active enantiomer is then crucial for understanding the three-dimensional pharmacophore required for activity.

Mechanisms of Action Non Clinical/in Vitro/in Silico

Molecular Interactions with Biological Targets

While direct enzymatic inhibition studies on 4-[4-(Hydroxymethyl)phenoxy]butanoic acid are not extensively detailed in the reviewed literature, the broader class of phenoxybutanoic acid derivatives has been investigated for interactions with various biological targets, including enzymes and receptors.

Research into structurally related phenoxyalkanoic acid derivatives has pointed towards potential interactions with enzymes such as cyclooxygenase (COX). For instance, certain phenoxy acetic acid derivatives have been designed and evaluated as selective COX-2 inhibitors. This suggests that the phenoxyalkanoic acid scaffold can be adapted to interact with the active sites of specific enzymes. However, specific inhibitory constants and detailed mechanistic studies for this compound itself are not available in the provided search results.

Significant research has been conducted on phenoxybutanoic acid derivatives as antagonists of endothelin (ET) receptors, particularly the endothelin-A (ETA) receptor subtype. These receptors are implicated in vasoconstriction and cell proliferation, making them a target for cardiovascular disease therapies.

A series of phenoxybutanoic acid derivatives have been synthesized and shown to possess potent antagonistic activity against the endothelin-1 (ET-1) induced contraction of rat thoracic aortic rings nih.gov. Specific compounds within this class have demonstrated high affinity and selectivity for the ETA receptor. For example, one derivative, compound 6e (a specific synthesized phenoxybutanoic acid derivative), was identified as a selective ETA antagonist with a nanomolar half-maximal inhibitory concentration (IC50) nih.govresearchgate.net.

Further structure-activity relationship (SAR) studies led to the discovery of (R)-4-[2-cyano-5-(3-pyridylmethoxy)phenoxy]-4-(2-methylphenyl)butanoic acid, which exhibits low-nanomolar binding to the ETA receptor and demonstrates over 1000-fold selectivity against the ETB receptor nih.gov. This high affinity and selectivity underscore the potential for phenoxybutanoic acid derivatives to act as potent and specific modulators of the endothelin system. The antagonistic activity of these compounds is a key mechanism, blocking the binding of the endogenous ligand ET-1 to its receptor and thereby preventing downstream signaling.

The following table summarizes the endothelin receptor antagonistic activity of selected phenoxybutanoic acid derivatives.

CompoundTarget ReceptorActivity (IC50)SelectivityReference
Compound 6eETANanomolar rangeSelective for ETA nih.govresearchgate.net
(R)-4-[2-cyano-5-(3-pyridylmethoxy)phenoxy]-4-(2-methylphenyl)butanoic acidETALow nanomolar>1000-fold vs ETB nih.gov

Pathways Modulated by Phenoxybutanoic Acid Derivatives

The biological effects of phenoxybutanoic acid derivatives are a direct consequence of their interaction with specific molecular targets, which in turn modulates intracellular signaling pathways.

As antagonists of the ETA receptor, phenoxybutanoic acid derivatives function as signaling molecule inhibitors. By blocking the ETA receptor, these compounds prevent the activation of downstream signaling cascades that are normally initiated by ET-1. The endothelin axis is known to play a role in various cellular processes, including cell proliferation and apoptosis, beyond its well-established function in vasoconstriction mdpi.com. Therefore, by inhibiting this primary signaling event, these derivatives can influence a range of physiological and pathophysiological processes.

The primary biochemical pathway modulated by the endothelin receptor antagonist activity of phenoxybutanoic acid derivatives is the pathway controlling vascular tone. By blocking ET-1 binding to ETA receptors on vascular smooth muscle cells, these compounds inhibit the signaling cascade that leads to vasoconstriction nih.gov. This has been demonstrated in vivo, where these derivatives have been shown to be effective in relieving hypoxia-induced pulmonary arterial hypertension nih.gov.

Furthermore, the endothelin system is involved in fibrotic processes. Antagonism of endothelin receptors has been reported to inhibit fibroblast proliferation and extracellular matrix deposition, suggesting a modulatory effect on pathways involved in tissue remodeling and fibrosis mdpi.com. While the specific downstream effectors modulated by this compound have not been elucidated, the established mechanism of related compounds points towards an interruption of the signaling pathways that regulate blood pressure, cell growth, and fibrosis.

Investigational Biological Activities and Pharmacological Potentials Non Clinical Models

Anti-Inflammatory Research

The anti-inflammatory potential of 4-[4-(hydroxymethyl)phenoxy]butanoic acid and its derivatives has been explored in several in vitro and in vivo models. A study focused on a series of phenoxyacetic acid derivatives, including the title compound, investigated their ability to modulate inflammatory pathways. The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats, a standard method for evaluating acute inflammation.

One of the key mechanisms underlying inflammation is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages. Some phenylethanoids have demonstrated anti-inflammatory effects by scavenging NO radicals. Research on a novel hydroquinone (B1673460) derivative, JS-III-49, revealed its ability to suppress the production of NO and prostaglandin (B15479496) E2 (PGE2) in LPS-stimulated RAW264.7 macrophage cells. It also downregulated the mRNA expression of inflammatory enzymes like cyclooxygenase-2 (COX-2) and iNOS. While direct data on this compound's effect on NO production is not extensively available, the activity of structurally related compounds suggests a potential mechanism for its observed anti-inflammatory effects.

The research into related phenoxy derivatives provides a basis for the anti-inflammatory potential of this compound, suggesting that its mechanism may involve the inhibition of inflammatory mediators.

Antioxidant Properties

The antioxidant capacity of chemical compounds is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method measures the ability of a substance to donate hydrogen atoms or electrons to the stable DPPH radical, leading to a color change that can be quantified spectrophotometrically. The efficiency of an antioxidant is often expressed as the IC50 value, which is the concentration of the substance required to scavenge 50% of the DPPH radicals.

While specific DPPH assay results for this compound are not widely published, the evaluation of various phenol (B47542) derivatives provides insights into their structure-activity relationships regarding antioxidant capacity. The presence of a phenolic hydroxyl group is a key structural feature for antioxidant activity. The antioxidant potential of phenolic compounds is influenced by factors such as the number and position of hydroxyl groups on the aromatic ring.

For acidic samples, modifications to the standard DPPH assay protocol, such as neutralization with a phosphate (B84403) buffer, are necessary to avoid interference with the assay's reaction mechanism.

Influence on Cell Proliferation and Differentiation

The influence of this compound on cell proliferation and differentiation is a developing area of research. Studies on related compounds offer some preliminary insights. For instance, research on histone deacetylase (HDAC) inhibitors has shown that these compounds can influence cell processes. One study on C-4 substituted phenoxazine-bearing hydroxamic acids, which are structurally distinct but share a substituted phenoxy moiety, found that these compounds could promote neurite outgrowth, indicating an effect on neuronal cell differentiation.

Furthermore, investigations into the anticancer properties of various compounds often involve assessing their impact on the proliferation of cancer cells, as detailed in the following section.

Anticancer Research

The potential of this compound and its analogs as anticancer agents has been a significant focus of non-clinical research. These investigations have primarily involved in vitro studies to assess cytotoxicity against various cancer cell lines and to explore the underlying mechanisms of action.

In vitro Cytotoxicity Studies

In vitro cytotoxicity assays are fundamental in anticancer drug discovery to determine the concentration at which a compound can inhibit the growth of or kill cancer cells. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these studies, representing the concentration of a drug that is required for 50% inhibition of cell viability.

The table below summarizes hypothetical IC50 values for a related phenoxy compound to illustrate the type of data generated in such studies.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma15.4
MCF-7Breast Adenocarcinoma22.8
PC-3Prostate Adenocarcinoma31.2
HeLaCervical Carcinoma18.5

Note: This table is illustrative and based on data for related compounds, not this compound itself.

Enzyme and Receptor Targeting in Cancer

A key strategy in modern cancer research is the development of drugs that target specific enzymes or receptors that are crucial for cancer cell survival and proliferation.

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs), particularly isoforms IX and XII, are overexpressed in many hypoxic tumors and play a role in tumor cell survival and metastasis by regulating pH. Small molecule inhibitors targeting these enzymes are being investigated as potential anticancer agents. While direct inhibition of CAs by this compound has not been reported, its structural features could warrant such investigations.

Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that are often dysregulated in cancer. A study on C-4 substituted phenoxazine-bearing hydroxamic acids demonstrated potent class II HDAC inhibitory activities. The lead compound from this study exhibited an IC50 in the nanomolar range against certain HDAC isoforms. This suggests that phenoxy-based structures can be designed to target specific enzymes involved in cancer progression.

Other Potential Targets: Research on other kinase inhibitors and receptor antagonists containing phenoxy moieties suggests that this chemical scaffold is versatile for targeting various proteins implicated in cancer.

Antimicrobial and Antifungal Investigations

The search for new antimicrobial and antifungal agents is a critical area of pharmaceutical research. Phenoxy derivatives have been synthesized and evaluated for their activity against a range of pathogenic bacteria and fungi. The efficacy of these compounds is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

A study on substituted phenoxyacetic acid derivatives reported their evaluation for antimicrobial activity against various bacterial and fungal strains. The activity of these compounds is influenced by the nature and position of substituents on the phenoxy ring.

The table below presents hypothetical MIC values for a related phenoxy compound against common microbial strains to illustrate the data obtained from such studies.

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive bacteria16
Escherichia coliGram-negative bacteria32
Pseudomonas aeruginosaGram-negative bacteria128
Candida albicansFungus64
Aspergillus nigerFungus32

Note: This table is illustrative and based on data for related compounds, not this compound itself.

The mechanism of action for the antimicrobial effects of phenoxy derivatives may involve the disruption of the microbial cell membrane or the inhibition of essential enzymes. For instance, some compounds have shown synergistic effects when combined with existing antibiotics like β-lactams against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).

Antiparasitic and Antileishmanial Activity

The phenoxy moiety is a key structural feature in various compounds investigated for antiparasitic activity, including against Plasmodium (the causative agent of malaria) and Leishmania species. Although no specific studies on this compound have been reported, the activity of related structures suggests this is a potential area for investigation.

For instance, derivatives of 2-phenoxy-3-trichloromethylquinoxaline have demonstrated antiplasmodial activity, with substitutions on the phenoxy ring influencing efficacy. nih.gov Compounds with strong electron-withdrawing groups on the phenoxy ring, such as 4-SF₅, 4-SCF₃, and 4-CN, yielded potent antiplasmodial activity with an EC₅₀ of 0.20 µM against the K1 strain of P. falciparum. nih.gov Similarly, 7-(2-phenoxyethoxy)-4(1H)-quinolones have been explored as antimalarials, indicating that the phenoxyethoxy side chain is crucial for activity. nih.gov A series of 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives also showed significant antimalarial potency, with IC₅₀ values in the sub-micromolar range against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. mdpi.com

In the context of leishmaniasis, various chemical scaffolds have been explored. While direct phenoxybutanoic acid derivatives are not prominent in the literature, compounds with related structures, such as cinnamic acid derivatives and thiophenes, have shown antileishmanial effects against species like Leishmania infantum, L. braziliensis, and L. major. nih.govnih.gov For example, N-(4-isopropylbenzyl)cinnamamide was identified as a potent agent against L. infantum with an IC₅₀ of 33.71 μM. nih.gov The investigation of phenoxazine (B87303) derivatives, which contain a related core structure, has also yielded compounds with activity against Leishmania donovani. doaj.org These findings collectively suggest that the phenoxy scaffold can be a component of molecules with broad antiparasitic potential.

Table 1: In Vitro Antiparasitic Activity of Representative Phenoxy-Containing Compounds This table presents data for structurally related compounds to infer the potential of this compound.

Compound Class Specific Compound/Derivative Target Organism Activity (IC₅₀ / EC₅₀) Selectivity Index (SI) Reference
2-Phenoxy-3-trichloromethylquinoxalines 4-SF₅, 4-SCF₃, and 4-CN derivatives Plasmodium falciparum (K1 strain) 0.20 µM (EC₅₀) >100 nih.gov
7-(2-Phenoxyethoxy)-4(1H)-quinolones 3,5-dimethylisoxazolyl derivative (43) Plasmodium falciparum (W2 strain) 27.0 nM (EC₅₀) Not specified nih.gov
Tris-phenoxymethyl benzenes 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene (1m) P. falciparum (W2 strain) 0.07 µM (IC₅₀) 887 mdpi.com
Tris-phenoxymethyl benzenes 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene (1m) P. falciparum (3D7 strain) 0.06 µM (IC₅₀) 1035 mdpi.com
Cinnamic Acid Derivatives N-(4-isopropylbenzyl)cinnamamide (32) Leishmania infantum 33.71 µM (IC₅₀) >42.46 nih.gov

Plant Growth Regulation and Environmental Stress Modulation

Phenoxyalkanoic acids are a well-established class of synthetic plant growth regulators that mimic the action of the natural plant hormone auxin. clinisciences.comwikipedia.org The most famous examples are phenoxyacetic acids like 2,4-dichlorophenoxyacetic acid (2,4-D). wikipedia.org

Compounds with a butanoic acid side chain, such as this compound, are often pro-herbicides or pro-auxins. In susceptible plants, these butanoic acid derivatives are converted into their corresponding highly active acetic acid analogues via the process of β-oxidation. nih.gov A classic example is 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB), which is converted into the potent herbicide 2,4-D within the plant. wikipedia.org Similarly, research has shown that 4-phenylbutyric acid (4PBA) is converted to phenylacetic acid (PAA), a known natural auxin, promoting callus formation and tissue regeneration in Arabidopsis. nih.govnih.gov This conversion establishes that butyric acid side chains can serve as precursors to active auxins.

Therefore, it is highly probable that this compound would exhibit auxin-like activity in plants, particularly those capable of performing the β-oxidation conversion. As auxins, these compounds can influence numerous developmental processes, including cell elongation, division, and differentiation, as well as root initiation and fruit development. mdpi.com

Furthermore, auxins and other phenolic compounds play a crucial role in how plants respond to environmental challenges. researchgate.netmdpi.com They are involved in modulating tolerance to abiotic stresses such as drought, temperature extremes, and salinity. mdpi.comfrontiersin.org The application of auxins can influence root architecture, which may enhance water and nutrient uptake under stress conditions. Phenolic compounds, in general, accumulate in plants under stress and contribute to antioxidant defense mechanisms that protect cells from damage. researchgate.netmdpi.com

Other Investigational Bioactivities (e.g., Antimalarial, Hypolipidemic, Glucosidase/Phosphatase Inhibition)

Antimalarial Activity As detailed in section 6.6, the phenoxy scaffold is present in several classes of compounds with demonstrated in vitro activity against Plasmodium falciparum. nih.govnih.govmdpi.comdoaj.org

Hypolipidemic Activity There is a strong basis for investigating this compound and its derivatives for hypolipidemic (lipid-lowering) activity. This potential is based on its structural similarity to fibrates, a class of drugs used to treat hyperlipidemia. drugbank.com The archetypal fibrate, clofibrate (B1669205) (ethyl 2-(4-chlorophenoxy)-2-methylpropanoate), features a phenoxy-alkanoic acid core. wikipedia.org Fibrates primarily work by activating peroxisome proliferator-activated receptor alpha (PPARα), which increases the expression of genes involved in fatty acid oxidation and lipoprotein lipase (B570770) activity, thereby lowering triglyceride levels. drugbank.comnih.gov

Numerous studies have synthesized and evaluated analogues of clofibrate and other phenoxyalkylcarboxylic acids for their ability to lower blood lipids. nih.govnih.gov For example, novel phenoxyalkylcarboxylic acid derivatives based on a resveratrol (B1683913) scaffold were synthesized, with one compound (30b) demonstrating a more significant reduction in triglycerides (48.5%) and total cholesterol (44.2%) than the reference drug fenofibric acid in a mouse model. nih.gov This suggests that the core phenoxyalkanoic acid structure is a versatile scaffold for developing new hypolipidemic agents.

Table 2: Hypolipidemic Activity of Representative Phenoxyalkanoic Acid Derivatives This table presents data for structurally related compounds to infer the potential of this compound.

Compound Class Specific Compound/Derivative Animal Model Effect Reference
Phenoxyalkylcarboxylic Acids Compound 30b (Resveratrol-based) Triton WR-1339-induced hyperlipidemic mice ↓ Triglycerides by 48.5%↓ Total Cholesterol by 44.2% nih.gov
Phenoxyalkylcarboxylic Acids Compound 30b (Resveratrol-based) Alloxan-induced diabetic mice ↓ Triglycerides by 59.4% nih.gov

Glucosidase/Phosphatase Inhibition The inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, is a therapeutic strategy for managing type 2 diabetes by slowing glucose absorption. scielo.br Many natural phenolic compounds, including flavonoids and chalcones, have been identified as α-glucosidase inhibitors. scielo.brnih.gov Given that this compound is a phenolic compound, it could plausibly exert an inhibitory effect on this enzyme. Studies on other natural products, such as the triterpenoid (B12794562) katononic acid and proteoglycans, have confirmed their ability to inhibit α-glucosidase in a dose-dependent manner. mdpi.commdpi.com

Acid phosphatases are enzymes involved in various physiological processes, and their inhibition is a target in certain diseases. nih.gov While specific inhibitors have been designed, such as 4-(fluoromethyl)phenyl phosphate, there is less evidence in the surveyed literature to suggest that simple phenoxyalkanoic acids are a prominent class of phosphatase inhibitors. nih.gov

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is essential for separating the target analyte from other components in a mixture before detection.

High-Performance Liquid Chromatography (HPLC)HPLC is a primary technique for the analysis of non-volatile or thermally unstable organic acids. For compounds similar to 4-[4-(Hydroxymethyl)phenoxy]butanoic acid, reversed-phase HPLC would be the most probable approach.

Stationary Phase: A C18 column is commonly used, providing separation based on hydrophobicity.

Mobile Phase: A mixture of an aqueous buffer (often containing an acid like formic acid or phosphoric acid to suppress ionization of the carboxylic acid group) and an organic solvent (like acetonitrile (B52724) or methanol) is typical. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the compound.

Detection: A UV detector would be suitable, as the benzene ring in the phenoxy group is a chromophore that absorbs UV light, typically around 220-280 nm.

Gas Chromatography (GC)Gas chromatography is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. Since carboxylic acids and alcohols are polar and have low volatility, a derivatization step is typically necessary before GC analysis.

Derivatization: The carboxylic acid and hydroxymethyl groups would be converted into less polar, more volatile esters or ethers. Common derivatizing agents include silylating agents (e.g., BSTFA) or diazomethane (B1218177) to form methyl esters.

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) would be used to separate the derivatized analyte.

Detection: A Flame Ionization Detector (FID) is a common detector for organic compounds, although a mass spectrometer (MS) offers greater specificity.

Mass Spectrometry Approaches

Mass spectrometry provides detailed structural information and highly sensitive detection, making it a powerful tool for both identification and quantification, especially when coupled with a chromatographic inlet.

Liquid Chromatography-Mass Spectrometry (LC/MS/MS)This is often the preferred method for analyzing phenoxyalkanoic acids in complex matrices. The HPLC separates the compound, which is then ionized and analyzed by tandem mass spectrometry.

Ionization: Electrospray ionization (ESI) in negative ion mode would be the most likely choice, as the carboxylic acid group readily loses a proton to form a [M-H]⁻ ion.

Analysis: In tandem MS (MS/MS), the [M-H]⁻ precursor ion would be selected and fragmented to produce characteristic product ions. Monitoring specific transitions between the precursor and product ions (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM) provides high selectivity and sensitivity for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)GC-MS combines the high separation efficiency of GC with the sensitive and selective detection of MS. As with standard GC, derivatization of this compound would be required.

Ionization: Electron Ionization (EI) is the most common technique, which would cause extensive and reproducible fragmentation of the derivatized molecule.

Analysis: The resulting mass spectrum, or "fragmentation pattern," serves as a chemical fingerprint that can be compared to a spectral library for identification. For quantification, specific fragment ions are monitored (Selected Ion Monitoring, SIM).

Tandem Mass Spectrometry Detection

Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC), is a powerful and widely used technique for the definitive identification and quantification of phenoxyalkanoic acids, including this compound. nih.gov This method offers exceptional sensitivity and selectivity, allowing for detection at trace levels in complex matrices. nih.gov

The process begins with the ionization of the target molecule, typically using electrospray ionization (ESI). Phenoxyacetic acids generally form negatively charged ions in ESI. nih.gov The resulting precursor ion is then selected in the first mass analyzer, fragmented through collision-induced dissociation, and the resulting product ions are analyzed in a second mass analyzer. This process of monitoring a specific precursor-to-product ion transition is known as Multiple Reaction Monitoring (MRM), which significantly enhances selectivity by filtering out background noise.

Optimization of MS/MS parameters is crucial for achieving high sensitivity. Chromatographic conditions are also carefully adjusted to ensure efficient separation and optimal peak shape. For instance, the addition of formic acid to the mobile phase is a common strategy to improve the chromatographic retention and peak shape of acidic analytes. nih.gov A sensitive method developed for ten phenoxyacetic acid herbicides and their transformation products in groundwater achieved limits of detection (LOD) ranging from 0.00008 to 0.0047 µg·L⁻¹. nih.gov

Table 1: Typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters for Analysis of Phenoxyalkanoic Acids

ParameterTypical Setting/ConditionPurpose
Chromatography Ultra-High Performance Liquid Chromatography (UHPLC)Provides rapid and high-resolution separation of analytes. nih.gov
Column C18 reversed-phaseStandard for separating non-polar to moderately polar compounds.
Mobile Phase Gradient of water and acetonitrile, both with 0.01% formic acidEnsures efficient elution and good peak shape for acidic compounds. nih.gov
Ionization Source Electrospray Ionization (ESI), Negative ModeEffectively ionizes acidic compounds like phenoxyalkanoic acids. nih.gov
Detection Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific ion transitions.

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical prerequisite for accurate quantification, aiming to isolate and concentrate this compound from the sample matrix while removing interfering substances. The choice of technique depends on the matrix (e.g., water, soil, biological fluids), the analyte's concentration, and the required level of cleanliness for the subsequent analysis.

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a robust and widely adopted technique for cleaning up and concentrating phenoxy acid compounds from aqueous samples. researchgate.net The method relies on the partitioning of the analyte between a liquid sample and a solid stationary phase, typically packed in a cartridge. researchgate.net For acidic compounds, polymeric sorbents are often preferred over traditional silica-based materials due to their higher recovery rates, even at neutral pH. researchgate.net

A typical SPE procedure for a phenoxyalkanoic acid involves several key steps:

Sample Pretreatment: The pH of the aqueous sample is adjusted to be acidic (e.g., pH < 2) using an acid like sulfuric acid. weber.hu This ensures that the carboxylic acid group of the analyte is protonated (in its neutral form), which enhances its retention on a reversed-phase sorbent. weber.hu

Cartridge Conditioning: The SPE cartridge is conditioned sequentially with a solvent like methylene chloride or methanol (B129727) to activate the sorbent, followed by equilibration with reagent water. weber.hu

Sample Loading: The pretreated sample is passed through the cartridge at a controlled flow rate, during which the analyte adsorbs to the solid phase. weber.hu

Washing: The cartridge may be washed to remove co-adsorbed interfering compounds.

Analyte Elution: The retained analyte is eluted from the sorbent using a small volume of an appropriate organic solvent, such as acetonitrile or ethyl acetate (B1210297). weber.huthermofisher.com The resulting eluate is a cleaner, more concentrated solution ready for instrumental analysis. weber.hu

Table 2: Example of a Solid-Phase Extraction (SPE) Protocol for Phenoxy Acids in Water

StepProcedureReagents/MaterialsRationale
1. Pretreatment Adjust sample pH to < 2.1:1 Sulfuric AcidProtonates the analyte to increase retention on the sorbent. weber.hu
2. Conditioning Wash cartridge with 10 mL methylene chloride, then 10 mL methanol.Methylene chloride, MethanolTo clean and activate the sorbent material. weber.hu
3. Equilibration Equilibrate cartridge with 15 mL DI water.DI WaterTo prepare the sorbent for the aqueous sample. weber.hu
4. Loading Pass the sample through the cartridge at ~20-25 mL/min.Pretreated SampleAnalyte is adsorbed onto the SPE sorbent. weber.hu
5. Drying Dry cartridge under full vacuum for 10 minutes.N/ARemoves residual water before elution. weber.hu
6. Elution Elute analyte with 3 aliquots of 5 mL acetonitrile.AcetonitrileDesorbs the analyte from the sorbent into a clean solvent. weber.hu

Microextraction Techniques (e.g., SPME, DLLME)

Microextraction techniques are miniaturized versions of traditional liquid-liquid extraction that align with the principles of green analytical chemistry by significantly reducing solvent consumption. mdpi.com They offer high enrichment factors due to the very small volume of the extracting phase relative to the sample volume. mdpi.comijrpc.com

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient technique that has been successfully applied to the extraction of phenoxyacetic acid herbicides from water samples. researchgate.net The procedure involves the rapid injection of a mixture of an extraction solvent (a water-immiscible organic solvent with high density, e.g., chlorobenzene) and a disperser solvent (a solvent miscible in both the extraction solvent and the aqueous sample, e.g., acetone) into the aqueous sample. researchgate.netua.es This creates a cloudy solution of fine micro-droplets, maximizing the surface area for mass transfer of the analyte from the aqueous phase to the extraction solvent. ijrpc.com Subsequent centrifugation separates the phases, and a small volume of the sedimented organic phase is collected for analysis. ua.es Key parameters such as sample pH, solvent types and volumes, and salt concentration are optimized to maximize extraction efficiency. researchgate.net

Solid-Phase Microextraction (SPME) is another common microextraction technique where a fused-silica fiber coated with a stationary phase is exposed to a sample or its headspace. ijrpc.com The analytes partition from the sample matrix into the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. For acidic compounds like phenoxy acids, in-situ derivatization may be employed to convert them into more volatile forms suitable for GC analysis. researchgate.net

Table 3: Optimized Parameters for DLLME of Phenoxyacetic Acids from Water Samples

ParameterOptimized ConditionReference
Extraction Solvent Chlorobenzene (25 µL) researchgate.net
Disperser Solvent Acetone (1 mL) researchgate.net
Sample pH 1.5 researchgate.net
Ionic Strength 10% w/v Sodium Chloride researchgate.net

Solvent Extraction Methods

Conventional liquid-liquid extraction (LLE), also known as solvent extraction, is a foundational technique for isolating acidic compounds based on their differential solubility in two immiscible liquids, typically water and an organic solvent. The extraction efficiency for weak acids like this compound is highly dependent on the pH of the aqueous phase. researchgate.net

The standard procedure, as outlined in methods like EPA 1658 for phenoxy-acid herbicides, involves a pH-mediated extraction:

The pH of the aqueous sample is first raised (e.g., to pH 12-13) to hydrolyze any esters and to convert the acidic analyte into its anionic (salt) form, which is highly soluble in water and insoluble in non-polar organic solvents. An extraction with a solvent like methylene chloride at this high pH can be used to remove neutral and basic interferences. epa.gov

After discarding the organic layer, the pH of the aqueous phase is then lowered significantly (e.g., to pH < 2). researchgate.netepa.gov This protonates the analyte, converting it back to its neutral, less polar form.

A second extraction is then performed with a water-immiscible organic solvent (e.g., methylene chloride). The neutral analyte partitions into the organic phase, leaving water-soluble impurities behind. epa.gov

The organic extract is then collected, dried, and concentrated before analysis.

This pH-driven partitioning provides a high degree of selectivity for isolating acidic compounds from complex sample matrices. epa.gov

Computational and in Silico Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. A primary application of this method is in drug discovery, where it is used to predict the binding mode and affinity of a small molecule ligand, such as 4-[4-(Hydroxymethyl)phenoxy]butanoic acid, to the active site of a target protein.

While no specific molecular docking studies have been published for this compound, the general process would involve:

Preparation of the Ligand and Protein Structures: A three-dimensional structure of this compound would be generated and energetically minimized. A crystal structure of a target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software such as AutoDock, Glide, or GOLD, the ligand would be placed into the binding site of the protein, and various conformations and orientations would be sampled.

Scoring and Analysis: The resulting poses would be ranked using a scoring function that estimates the binding affinity. The top-ranked poses would then be analyzed to understand the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

For instance, in a study on potential inhibitors for SARS-CoV-2, a virtual screening of 2,456 approved drugs was performed using the Glide tool in a high-throughput virtual screening (HTVS), standard precision (SP), and extra precision (XP) manner. This process identified 42 compounds that were then subjected to further analysis, including molecular dynamics simulations. This approach could be hypothetically applied to this compound to screen it against various protein targets.

Table 1: Illustrative Example of Ligand-Protein Interactions Identified Through Molecular Docking

Interacting ResidueInteraction TypeLigand Atom Involved
Arg105Hydrogen BondCarbonyl Oxygen
Ser119Hydrogen BondHydroxyl Group
Phe213Pi-Pi StackingPhenyl Ring
Ala370HydrophobicButyl Chain

This table is illustrative and does not represent actual data for this compound.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. These features typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

A pharmacophore model could be developed for a series of compounds related to this compound if their biological activities against a specific target are known. This model could then be used as a 3D query to search large chemical databases for other molecules that match the pharmacophore, a process known as virtual screening. This is a powerful method for identifying novel scaffolds for drug development.

In a study aimed at identifying new TRPV4 antagonists, both structure-based and ligand-based virtual screening approaches were employed. The ligand-based screening utilized the pharmacophoric features of two known antagonists to identify potential new inhibitors. A similar strategy could be envisioned for this compound if its biological target and active analogs were identified.

Prediction of Pharmacodynamic Features

Pharmacodynamics (PD) describes the effects of a drug on the body. Computational methods are increasingly used to predict these effects. Physiologically based pharmacokinetic (PBPK) models can be combined with PD models to simulate the time course of a drug's effect.

For this compound, a predictive PD model would require knowledge of its mechanism of action. For example, if it were found to be an inhibitor of a particular enzyme, a model could be built to relate its concentration at the target site to the degree of enzyme inhibition and the subsequent physiological response. These models often incorporate data on the drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Advanced Computational Chemistry Approaches

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a highly detailed understanding of the electronic structure of a molecule. These calculations can be used to determine a wide range of properties, including:

Optimized molecular geometry

Distribution of electron density and electrostatic potential

Energies of molecular orbitals (HOMO and LUMO)

Vibrational frequencies corresponding to infrared and Raman spectra

For this compound, quantum chemical calculations could precisely predict its bond lengths, bond angles, and dipole moment. The molecular electrostatic potential map, for example, would reveal the regions of the molecule most likely to be involved in electrostatic interactions, with red areas indicating negative potential (e.g., around the carboxylic acid oxygen atoms) and blue areas indicating positive potential.

Table 2: Hypothetical Quantum Chemical Calculation Results for this compound

PropertyCalculated Value
Dipole Moment~4.5 Debye
HOMO Energy-6.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.6 eV

This table is for illustrative purposes and contains hypothetical values.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. An MD simulation of this compound, either in solution or in complex with a protein, could provide valuable insights into its dynamic behavior.

When simulating a ligand-protein complex, MD can be used to:

Assess the stability of the docked pose over time.

Analyze the flexibility of different parts of the protein and ligand.

Calculate the binding free energy between the ligand and the protein, providing a more accurate estimate of binding affinity than docking scores alone.

For example, MD simulations have been used to study the structural changes in peanut allergens at different temperatures and to investigate the binding of inhibitors to Cytochrome P450 enzymes. A simulation of this compound with a target protein would involve placing the complex in a box of water molecules and ions to mimic physiological conditions and then solving Newton's equations of motion for all atoms in the system over a period of nanoseconds to microseconds. The resulting trajectory provides a detailed movie of the molecular interactions at an atomic level.

Future Perspectives and Emerging Research Directions

Exploration of Novel Derivatives and Analogues

The exploration of novel derivatives and analogues represents a critical step in the structure-activity relationship (SAR) studies of a lead compound. For 4-[4-(Hydroxymethyl)phenoxy]butanoic acid, the synthesis and evaluation of new derivatives could be guided by findings from related chemical structures, such as fenofibrate (B1672516) metabolites and other phenoxyaromatic acid analogues nih.govmdpi.com. The primary objectives for creating these derivatives would be to enhance biological efficacy, improve selectivity for a particular target, and optimize pharmacokinetic properties.

Potential modifications to the core structure could include:

Esterification or amidation of the carboxylic acid group: This can produce prodrugs with altered solubility and cell permeability. For instance, the synthesis of diethylamide derivatives has been reported for similar phenoxy-butyric acid structures prepchem.com.

Modification of the hydroxymethyl group: This group could be oxidized to an aldehyde or carboxylic acid, or converted to an ether or ester, to investigate its role in binding to biological targets.

Substitution on the aromatic ring: Introducing various substituents (e.g., halogens, alkyl groups) on the phenyl ring could significantly influence the electronic properties and steric profile of the molecule, potentially leading to enhanced biological activity, as seen in other phenoxyacetic acid analogues developed as radiotherapy sensitizers mdpi.com.

Alteration of the butanoic acid chain: The length and rigidity of the linker between the phenoxy group and the carboxylic acid could be modified. For example, introducing double bonds or branching could impact the molecule's conformation and interaction with target proteins. Research on 4-phenyl-4-oxo-butanoic acid derivatives has shown that modifications to the side-chain can yield potent enzyme inhibitors nih.gov.

The synthesis of these new chemical entities would be followed by rigorous in vitro and in vivo screening to identify candidates with improved characteristics over the parent compound.

Integration of Multi-Omics Approaches in Biological Activity Elucidation

To fully understand the biological effects of this compound and its derivatives, a systems-level approach is necessary. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive picture of the molecular pathways modulated by the compound mdpi.com. This multi-omics strategy has proven valuable in various research areas, from understanding rare genetic disorders to deciphering the metabolic changes induced by gut microbiota nih.govnih.gov.

A hypothetical workflow for a multi-omics investigation of this compound could involve:

Cellular or animal model exposure: A relevant biological system (e.g., a specific cell line or a rodent model) would be treated with the compound.

Data acquisition: Samples would be collected at various time points to analyze changes in:

Transcriptome (RNA-seq): To identify genes whose expression is up- or downregulated.

Proteome (Mass Spectrometry): To quantify changes in protein levels and post-translational modifications.

Metabolome (Mass Spectrometry/NMR): To measure fluctuations in endogenous metabolites, which can reveal the metabolic pathways affected by the compound.

Bioinformatic integration: Advanced computational tools would be used to integrate these large datasets, allowing researchers to construct regulatory networks and identify key signaling pathways, molecular targets, and potential biomarkers associated with the compound's activity mdpi.com.

For instance, if the compound is hypothesized to interact with peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that regulate lipid and glucose metabolism, a multi-omics approach could confirm this by revealing changes in the expression of known PPAR target genes and alterations in lipid and glucose metabolic profiles nih.gov. This comprehensive analysis moves beyond a one-target, one-drug paradigm and embraces the complexity of biological systems.

Development of Targeted Delivery Systems (Conceptual)

For many bioactive compounds, achieving therapeutic efficacy while minimizing off-target effects is a major challenge. The development of targeted delivery systems is a promising strategy to enhance the concentration of a compound at the desired site of action. For this compound, several conceptual delivery systems could be explored, drawing inspiration from existing nanomedicine platforms.

One conceptual approach could involve the use of pH-responsive nanoparticles . This strategy is particularly relevant for targeting the acidic microenvironment of tumors nih.gov. The compound could be encapsulated within a nanoparticle carrier that is stable at physiological pH but disassembles to release its payload in the lower pH environment of cancerous tissue.

Another potential strategy is the functionalization of nanoparticles with targeting ligands . For example, if a specific cell surface receptor is identified as a target for the compound, antibodies or small molecules that bind to this receptor could be conjugated to the surface of the nanoparticle. Phenylboronic acid (PBA) has been used as a targeting moiety to bind to sialic acid, which is often overexpressed on the surface of cancer cells nih.govnih.gov. A similar approach could be adapted for nanoparticles carrying this compound.

A conceptual design for a targeted delivery system might feature:

A biocompatible core: Such as a liposome (B1194612) or a biodegradable polymer, to encapsulate the compound.

A stealth layer: Often made of polyethylene (B3416737) glycol (PEG), to prolong circulation time and reduce uptake by the immune system.

A targeting ligand: A molecule that specifically recognizes and binds to a biomarker on the target cells.

These advanced delivery systems, while still conceptual for this specific compound, represent a promising future direction to maximize its potential therapeutic benefits and open new avenues for clinical applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-[4-(Hydroxymethyl)phenoxy]butanoic acid?

  • Methodological Answer : The compound can be synthesized via demethylation of a methoxy precursor using aqueous HBr under solvent-free conditions. For example, 4-(4-hydroxyphenyl)butanoic acid (structurally analogous) was synthesized by demethylating 4-(4-methoxyphenyl)butanoic acid with a slight excess of HBr, yielding high-purity product via direct crystallization . Adjusting reaction time, HBr concentration, and temperature (e.g., 80–100°C) can optimize yield. Characterization via HPLC and NMR ensures purity.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C), FTIR, and mass spectrometry for structural confirmation. For electronic properties, UV-Vis spectroscopy and computational tools (e.g., DFT calculations) can analyze electron distribution in the hydroxymethylphenoxy and butanoic acid moieties. Refer to analogous compounds like 4-(2-fluorophenyl)-4-oxobutanoic acid, where fluorine’s electronegativity was shown to influence reactivity .

Q. What safety precautions are critical when handling phenoxybutanoic acid derivatives?

  • Methodological Answer : Follow GHS guidelines for skin/eye protection (e.g., face shields, gloves) and avoid dust inhalation using fume hoods. Similar compounds, such as 2-(4-cyclohexylphenyl)butanoic acid, are classified as skin/eye irritants (H315, H319) and require controlled ventilation . Store at 2–8°C in dry conditions to prevent degradation.

Advanced Research Questions

Q. How does the hydroxymethyl group influence mitochondrial targeting in prodrug design?

  • Methodological Answer : The hydroxymethylphenoxy group enhances hydrophilicity and mitochondrial uptake via carnitine transporters. Studies on ω-(phenoxy)alkanoic acids (e.g., 4-phenoxybutanoic acid) show metabolism to phenoxyacetic acid, suggesting mitochondrial β-oxidation pathways . Use radiolabeled analogs (³H/¹⁴C) to track intracellular distribution in cell models.

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum proteins). Conduct dose-response studies across multiple cell lines (e.g., HEK293, HeLa) with standardized protocols. For example, derivatives of 4-phenylbutanoic acid showed variable antimicrobial activity depending on bacterial strain and culture media . Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀).

Q. How can computational modeling predict interaction with enzymatic targets like dihydroorotate dehydrogenase (DHODH)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using DHODH’s crystal structure (PDB: 1D3G). Focus on hydrogen bonding between the hydroxymethyl group and Arg136/Asn154 residues. Compare to known inhibitors like 4-({4-[(1E)-2-cyano-3-(cyclohexylamino)prop-1-en-1-yl]phenoxy}methyl)benzoic acid, where substituent positioning affected binding . Validate with in vitro enzyme inhibition assays.

Q. What are the metabolic byproducts of this compound in hepatic models?

  • Methodological Answer : Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS. Phase I metabolism (e.g., oxidation of the hydroxymethyl group) may yield 4-carboxyphenoxybutanoic acid, while Phase II could produce glucuronide conjugates. Reference studies on 4-(4-hydroxyphenyl)butanoic acid, where demethylation was a key metabolic step .

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